3-(Trifluoromethoxy)benzyl bromide

Fluorinated Polymers Friedel-Crafts Polymerization Heat-Resistant Resins

3-(Trifluoromethoxy)benzyl bromide (CAS 159689-88-0) is a meta-substituted benzyl bromide derivative featuring an electron-withdrawing trifluoromethoxy (-OCF₃) group at the 3-position. This structural arrangement confers distinct electronic and steric properties that fundamentally differentiate it from para-substituted analogs and other fluorinated benzyl halides.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 159689-88-0
Cat. No. B070387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzyl bromide
CAS159689-88-0
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CBr
InChIInChI=1S/C8H6BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2
InChIKeyQSIVWRRHVXSDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)benzyl bromide (CAS 159689-88-0): Electronic Profile, Physical Properties, and Procurement-Relevant Characteristics


3-(Trifluoromethoxy)benzyl bromide (CAS 159689-88-0) is a meta-substituted benzyl bromide derivative featuring an electron-withdrawing trifluoromethoxy (-OCF₃) group at the 3-position. This structural arrangement confers distinct electronic and steric properties that fundamentally differentiate it from para-substituted analogs and other fluorinated benzyl halides. The compound exhibits a boiling point of 179 °C (lit.), density of 1.572 g/mL at 25 °C, and refractive index n20/D 1.478 . Its high electrophilicity at the benzylic position, coupled with the strong inductive electron-withdrawing character of the OCF₃ group (σI = +0.51 to +0.60), makes it a versatile alkylating agent and building block in medicinal chemistry and materials science [1].

Why 3-(Trifluoromethoxy)benzyl bromide Cannot Be Replaced by 4-OCF₃, 3-CF₃, or 3-OCH₃ Analogs: A Procurement Perspective


Substituting 3-(trifluoromethoxy)benzyl bromide with its 4-positional isomer, 3-(trifluoromethyl)benzyl bromide, or the non-fluorinated 3-methoxybenzyl bromide introduces quantifiable performance penalties in critical applications. The meta-substitution pattern dictates regiochemical outcomes in polymerizations and cross-coupling reactions, while the OCF₃ group's unique electronic profile—stronger inductive withdrawal than CF₃ (σI = +0.51–0.60 vs. +0.39) and far greater hydrophobicity than OCH₃ (Hansch-Leo πR = +1.04 vs. −0.02)—directly impacts reaction yields, material thermal stability, and biological target engagement [1]. The evidence presented below quantifies these differences and establishes the non-interchangeable nature of this compound in research and industrial workflows.

Quantitative Differentiation of 3-(Trifluoromethoxy)benzyl bromide from Closest Analogs: Yield, Electronic Effects, and Physical Properties


Polymerization Yield: 3-OCF₃ vs. 4-OCF₃ Benzyl Bromide in Friedel-Crafts Polycondensation

In a direct head-to-head comparison under identical Friedel-Crafts polymerization conditions using aluminum chloride catalyst, 3-(trifluoromethoxy)benzyl bromide afforded poly(arylenemethylene) polymer 2b in 38% yield, whereas the para-substituted 4-(trifluoromethoxy)benzyl bromide produced polymer 2c in only 16% yield [1]. This 2.4-fold yield advantage demonstrates the superior polymerization efficiency conferred by the meta-substitution pattern.

Fluorinated Polymers Friedel-Crafts Polymerization Heat-Resistant Resins

Hydrophobicity Comparison: OCF₃ vs. CF₃ vs. OCH₃ Substituent Effects on Lipophilicity

The trifluoromethoxy group imparts substantially greater hydrophobicity than both the trifluoromethyl and methoxy groups, as quantified by the Hansch-Leo πR parameter: OCF₃ = +1.04, CF₃ = +0.88, OCH₃ = −0.02 [1]. This 0.16-unit increase over CF₃ and >1.0-unit increase over OCH₃ directly impacts membrane permeability and bioavailability in drug candidates bearing the 3-OCF₃ benzyl moiety.

Drug Design Lipophilicity Hansch-Leo Parameter

Long-Range Electron-Withdrawing Effect: OCF₃ Superiority Over OCH₃ and CF₃ in Ortho-Metalation Promotion

Judged by its capacity to promote hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups [1]. Competition experiments reveal that 2,2-difluoro-1,3-benzodioxole (bearing the OCF₂O motif analogous to OCF₃'s electron-withdrawing character) reacts approximately 5000 times faster than 1,3-benzodioxole (OCH₂O) in ortho lithiation, while anisole is lithiated only 6 times faster than the unsubstituted benzodioxole [1]. This demonstrates the exceptional long-range inductive electron withdrawal of OCF₃-type substituents.

Organometallic Chemistry Lithiation Substituent Effects

Physical Property Differentiation: Boiling Point and Density vs. 4-OCF₃ Analog

The meta-substituted 3-(trifluoromethoxy)benzyl bromide exhibits a boiling point of 179 °C (atmospheric pressure) and density of 1.572 g/mL at 25 °C . In contrast, the para-substituted 4-(trifluoromethoxy)benzyl bromide melts at 22–24 °C and has a boiling point of 82–84 °C at 10 mmHg (approximately 203 °C at 760 mmHg by calculation), with a higher density of 1.594 g/mL [1]. These differences affect solvent selection for reactions, distillation parameters, and phase behavior during purification and storage.

Physical Properties Purification Handling

Optimal Research and Industrial Deployment Scenarios for 3-(Trifluoromethoxy)benzyl bromide (CAS 159689-88-0)


Synthesis of Heat-Resistant Fluorinated Poly(arylenemethylene) Resins

Utilize 3-(trifluoromethoxy)benzyl bromide as the monomer of choice for Friedel-Crafts polycondensation to access heat-resistant phenolic resins. The meta-substitution pattern delivers a 2.4× higher polymerization yield (38%) compared to the para isomer (16%), significantly improving synthetic efficiency [1]. The resulting polymer exhibits enhanced thermal stability attributable to the incorporated OCF₃ moieties.

Medicinal Chemistry: Late-Stage Introduction of Lipophilic OCF₃-Benzyl Pharmacophores

Employ 3-(trifluoromethoxy)benzyl bromide as an alkylating agent to install the OCF₃-benzyl motif into drug candidates. The OCF₃ group confers a Hansch-Leo πR value of +1.04—0.16 units higher than CF₃ and >1.0 unit higher than OCH₃—enhancing membrane permeability and oral bioavailability of the resulting molecules [2]. This compound has been specifically employed in the preparation of aminophosphorylalkanoic acid derivatives as aminopeptidase A inhibitors [3].

Organometallic Chemistry: Directed Ortho-Metalation and Regioselective Functionalization

Leverage the strong long-range electron-withdrawing character of the OCF₃ group to direct ortho-lithiation and subsequent electrophilic trapping. Comparative studies demonstrate that OCF₃-containing aromatics undergo hydrogen/metal permutation with far greater facility than OCH₃ or CF₃ analogs, enabling regioselective synthesis of polysubstituted fluorinated arenes [4].

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